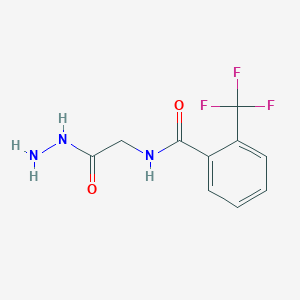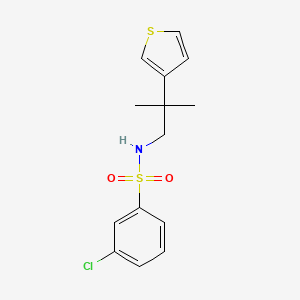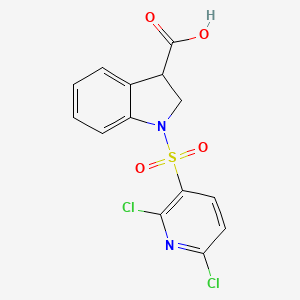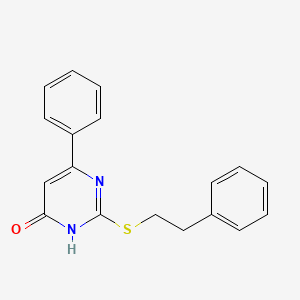
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide” is a chemical compound with the CAS Number: 887202-54-2 . It has a molecular weight of 261.2 and is a solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(2-hydrazino-2-oxoethyl)-2-(trifluoromethyl)benzamide . The InChI code for the compound is 1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 261.2 .Scientific Research Applications
Antifungal Activity
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide derivatives have been investigated for their antifungal properties. A study found that certain derivatives showed significant inhibition against phytopathogenic fungi and yeast, indicating potential applications in controlling fungal diseases in plants and other settings (Ienascu et al., 2018).
Structural Characterization for Antitubercular Applications
Research on structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, is pivotal for synthesizing new antituberculosis drugs. These compounds serve as precursors for developing novel antitubercular agents (Richter et al., 2021).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for their antibacterial activity. These compounds showed efficacy against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Han et al., 2017).
Complexation with Metal Ions
Studies have been conducted on the complexation ability of this compound derivatives with metal ions. This research is crucial for understanding the interaction of these compounds with metals, which can have implications in catalysis, material science, and bioinorganic chemistry (Amerkhanova et al., 2012).
Potential in Cancer Therapy
Some benzamide derivatives have shown potential in targeting specific cancer cells, such as melanoma. The ability of these compounds to selectively bind to melanotic melanoma cells suggests their use in targeted cancer therapy (Wolf et al., 2004).
Antimicrobial Properties
Fluorinated derivatives of this compound have been evaluated for their antimicrobial activities. These studies are crucial for developing new antimicrobial agents that can be effective against various microorganisms (Carmellino et al., 1994).
Mechanism of Action
The compound has been found in complex with cystathionine beta-lyase (cbl) from Escherichia coli . Cystathionine beta-lyase is an enzyme involved in the metabolism of cysteine and methionine, which uses PLP (pyridoxal-5’-phosphate) as a cofactor . The compound might interact with the enzyme at the active site pyridoxal phosphate cofactor .
Future Directions
properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBIJSKYXHYREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)


![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)
![2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2910433.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
![N-cyclopentyl-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2910435.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2910436.png)
